![molecular formula C7H12O2 B1397151 exo-8-Oxabicyclo[3.2.1]octan-3-ol CAS No. 343963-51-9](/img/structure/B1397151.png)
exo-8-Oxabicyclo[3.2.1]octan-3-ol
Overview
Description
exo-8-Oxabicyclo[3.2.1]octan-3-ol: is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic ring system
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Gold(I)-Catalyzed Tandem 1,3-Acyloxy Migration/Ferrier Rearrangement:
- This method involves the use of glycal-derived 1,6-enyne bearing propargylic carboxylates.
- The reaction is catalyzed by gold(I) and proceeds through a tandem 1,3-acyloxy migration and Ferrier rearrangement to yield enantiomerically pure exo-8-Oxabicyclo[3.2.1]octan-3-ol .
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Tandem C–H Oxidation/Oxa-[3,3] Cope Rearrangement/Aldol Reaction:
- This method utilizes allylic silylethers and is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2.
- The reaction sequence includes C–H oxidation, oxa-[3,3] Cope rearrangement, and aldol reaction to efficiently construct the 8-oxabicyclo[3.2.1]octane scaffold .
Industrial Production Methods:
- Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- exo-8-Oxabicyclo[3.2.1]octan-3-ol can undergo oxidation reactions to form various oxidized derivatives.
- Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction:
- Reduction reactions can convert this compound to its corresponding alcohol or other reduced forms.
- Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Substitution:
- The compound can participate in substitution reactions, where functional groups are replaced by other groups.
- Common reagents for substitution reactions include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KCN).
Major Products Formed:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
- exo-8-Oxabicyclo[3.2.1]octan-3-ol is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures .
Biology and Medicine:
- The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules. It has potential applications in drug discovery and development.
Industry:
- In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of exo-8-Oxabicyclo[3.2.1]octan-3-ol depends on its specific application. In general, the compound can interact with various molecular targets and pathways, depending on its functionalization and the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects.
Comparison with Similar Compounds
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8-Azabicyclo[3.2.1]octane:
- This compound is structurally similar but contains a nitrogen atom instead of an oxygen atom in the bicyclic ring.
- It is the central core of tropane alkaloids, which have significant biological activities .
-
11-Oxatricyclo[5.3.1.0]undecane:
- This compound features a tricyclic ring system with an oxygen atom.
- It is synthesized from glycals and has applications in the synthesis of natural products .
Uniqueness:
- exo-8-Oxabicyclo[3.2.1]octan-3-ol is unique due to its specific bicyclic structure with an oxygen atom, which imparts distinct chemical reactivity and potential applications in various fields.
Biological Activity
exo-8-Oxabicyclo[3.2.1]octan-3-ol, a bicyclic organic compound, has garnered interest in medicinal chemistry due to its unique oxabicyclic structure which integrates an oxygen atom within a bicyclic framework. This compound exhibits potential biological activities and applications in drug development and synthetic organic chemistry.
Structural Characteristics
The molecular formula of this compound contributes to its reactivity and interaction with biological systems. Its bicyclic structure consists of a six-membered ring fused to a five-membered ring, which allows for versatile chemical transformations.
Property | Details |
---|---|
Molecular Formula | CHO |
Structure Type | Bicyclic compound with an oxabicyclic framework |
Functional Groups | Hydroxyl group (–OH) |
Biological Activity
Research indicates that compounds with similar oxabicyclic structures can interact with various biological targets, influencing pathways related to cell signaling and metabolism. The biological activity of this compound can be summarized as follows:
- Receptor Interactions : Studies have shown that oxabicyclic compounds can act on neurotransmitter receptors, potentially modulating neurotransmission.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes, which could be beneficial in therapeutic contexts.
- Antimicrobial Properties : Some derivatives of oxabicyclic structures have demonstrated antimicrobial activity, suggesting potential applications in treating infections.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, which are adaptable for larger-scale production:
- Gold-Catalyzed Reactions : Recent studies have highlighted the use of gold catalysts in synthesizing oxabicyclic compounds efficiently.
- Tandem Reactions : Sequential reactions involving acyloxy migration have been employed to create diverse derivatives.
Case Studies
Several studies have investigated the pharmacological potential of this compound:
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Study on Neurotransmitter Reuptake Inhibition :
- A study demonstrated that derivatives of oxabicyclic compounds could inhibit monoamine reuptake, suggesting applications in treating mood disorders such as depression and anxiety .
- The research indicated that these compounds could be developed into therapeutic agents with fewer side effects compared to traditional antidepressants.
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Antimicrobial Activity Assessment :
- Research explored the antimicrobial properties of various oxabicyclic derivatives, revealing significant activity against a range of bacteria and fungi .
- The findings suggest that modifications to the oxabicyclic structure can enhance biological activity.
Research Findings
Recent findings emphasize the importance of the hydroxyl group in this compound's reactivity and biological properties:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Exo-8-Azabicyclo[3.2.1]octan-2-ol | Nitrogen atom instead of oxygen | Potential catalyst for oxidation reactions |
8-Oxabicyclo[3.2.1]octan-3-one | Carbonyl group instead of hydroxyl | Different reactivity patterns |
8-Azabicyclo[3.2.1]octane | Fully saturated nitrogen-containing bicyclic | Enhanced biological activity |
Properties
IUPAC Name |
(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGTZGMKSPXFEQ-DGUCWDHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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